molecular formula C10H8F4N2 B14046705 (S)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine

(S)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine

Cat. No.: B14046705
M. Wt: 232.18 g/mol
InChI Key: ZQFOBJRXIRDLPF-VIFPVBQESA-N
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Description

(S)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine is a synthetic compound characterized by the presence of trifluoromethyl and fluoroindole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and trifluoroacetaldehyde.

    Formation of Intermediate: The 6-fluoroindole undergoes a reaction with trifluoroacetaldehyde in the presence of a suitable catalyst to form an intermediate compound.

    Reductive Amination: The intermediate is then subjected to reductive amination using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Material Science: It is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-YL)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoroindole groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(6-fluoro-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C10H8F4N2/c11-5-1-2-6-7(4-16-8(6)3-5)9(15)10(12,13)14/h1-4,9,16H,15H2/t9-/m0/s1

InChI Key

ZQFOBJRXIRDLPF-VIFPVBQESA-N

Isomeric SMILES

C1=CC2=C(C=C1F)NC=C2[C@@H](C(F)(F)F)N

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C(C(F)(F)F)N

Origin of Product

United States

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